Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
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Overview
Description
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine class. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a benzodiazepine ring system. The presence of the thienyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the thienyl group and the benzamide moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazepine derivatives, while reduction can produce reduced benzamide compounds. Substitution reactions can lead to a wide range of substituted benzodiazepine derivatives.
Scientific Research Applications
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Biology: The compound is investigated for its biological activity, including its interaction with biological macromolecules and its potential as a biochemical probe.
Medicine: Research focuses on its pharmacological properties, including its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the development of new materials and as a chemical intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- 3-Furancarboxamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
Uniqueness
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific structural features, including the thienyl group and the benzodiazepine ring system. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
84671-55-6 |
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Molecular Formula |
C22H22ClN3OS |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H21N3OS.ClH/c1-25-18(14-24-22(26)16-7-3-2-4-8-16)13-23-21(17-11-12-27-15-17)19-9-5-6-10-20(19)25;/h2-12,15,18H,13-14H2,1H3,(H,24,26);1H |
InChI Key |
XRPFPCDEIOVYPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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